molecular formula C8H7NO2S B147045 Tosyl cyanide CAS No. 19158-51-1

Tosyl cyanide

Cat. No.: B147045
CAS No.: 19158-51-1
M. Wt: 181.21 g/mol
InChI Key: JONIMGVUGJVFQD-UHFFFAOYSA-N
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Description

Tosyl cyanide (TsCN), chemically known as p-toluenesulfonyl cyanide (CAS 19158-51-1), is an electron-deficient nitrile with the molecular formula C₈H₇NO₂S and a molecular weight of 181.21 g/mol . It is characterized by a sulfonyl group (-SO₂) attached to a para-tolyl ring and a cyanide (-CN) moiety. TsCN is commercially available in high purity (95–99%) and is widely utilized as an electrophilic cyanating agent in organic synthesis . Its applications span free-radical cyanations, hetero-Diels-Alder reactions with 1,3-bis-silyl enol ethers, and photoredox-catalyzed processes, enabling the introduction of cyano groups into aliphatic, benzylic, and heteroatom-containing substrates .

TsCN is synthesized via the reaction of sodium p-toluenesulfinate with cyanogen chloride under controlled conditions, yielding a white crystalline solid with a melting point of 47–50°C . However, its instability during drying (risk of decomposition or explosion) necessitates immediate use after preparation .

Preparation Methods

Tosyl cyanide can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with sodium cyanide under controlled conditions. This reaction typically requires anhydrous solvents and is conducted at low temperatures to prevent decomposition . Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Chemical Reactions Analysis

Tosyl cyanide undergoes a variety of chemical reactions, including:

Scientific Research Applications

Applications in Organic Synthesis

2.1 Cyanation Reactions

Tosyl cyanide is primarily used for the cyanation of organic substrates. It can introduce cyano groups into various compounds, including:

  • Aromatic Compounds : this compound facilitates the electrophilic cyanation of aromatic substrates, providing an efficient route to synthesize aryl nitriles .
  • Carbonyl Compounds : It is effective for the α-cyanation of ketones and other carbonyl compounds under mild conditions, yielding high reaction rates and good yields .

2.2 Peptide Synthesis

In peptide synthesis, this compound acts as an electrophilic reagent that can facilitate the formation of peptide bonds by introducing cyano groups into amino acids or peptide precursors. This application is particularly useful in generating complex peptide structures.

2.3 Material Science

This compound is employed in the preparation of polyfunctional nitriles and advanced materials. Its ability to undergo various reactions makes it suitable for creating novel materials with specific properties .

Hydrocyanation of Olefins

A notable study demonstrated the cobalt-catalyzed hydrocyanation of non-activated olefins using this compound. This method provided secondary and tertiary nitriles with good yields under mild conditions, showcasing its utility in synthesizing complex organic molecules .

Direct Cyanation of C(sp³)–H Bonds

Recent advancements have highlighted the use of this compound in photoinduced reactions for direct cyanation of C(sp³)–H bonds. This method allows for selective transformations that are essential in synthesizing complex organic structures, particularly in drug development .

Mechanism of Action

The mechanism of action of tosyl cyanide involves its ability to act as an electrophilic reagent. It reacts with nucleophiles, transferring the cyanide or sulfonyl group to the target molecule. In photocatalytic reactions, this compound undergoes photon-induced hydrogen abstraction, leading to the formation of radical intermediates that facilitate the cyanation or sulfonylation process .

Comparison with Similar Compounds

Tosyl cyanide is compared below with structurally and functionally related compounds, focusing on reactivity, safety, and synthetic utility.

Sulfonyl Cyanides

Other Arenesulfonyl Cyanides

TsCN is the only commercially available sulfonyl cyanide, distinguishing it from analogs like benzenesulfonyl cyanide or naphthalenesulfonyl cyanide, which require custom synthesis . The electron-withdrawing sulfonyl group enhances TsCN’s electrophilicity, enabling cyanations under milder conditions compared to non-sulfonylated counterparts. For example, Van Leusen’s method for TsCN synthesis involves a safer route than older protocols for related compounds, which often require hazardous reagents like nitrosyl chloride .

Sulfones

Sulfones (e.g., diaryl sulfones) were explored as alternatives to TsCN in radical cyanation but failed to yield products, highlighting TsCN’s unique reactivity in hydrogen-abstraction mechanisms (e.g., PHAT mechanism) .

Cyanating Agents

Trimethylsilyl Cyanide (TMSCN)

  • Reactivity : TMSCN acts as a nucleophilic cyanide source, contrasting with TsCN’s electrophilic nature. TMSCN is preferred for enantioselective cyanations under copper or photoredox catalysis .
  • Safety : TMSCN is less toxic than TsCN but requires anhydrous conditions due to moisture sensitivity.

Cyanobenziodoxolone (CBX)

  • Utility : CBX enables decarboxylative cyanations, a process incompatible with TsCN. However, CBX is cost-prohibitive for large-scale applications .

Thiocyanates

Thiocyanates (e.g., KSCN) are non-toxic cyanide sources but require transition-metal catalysts (e.g., copper) for C–H cyanation, whereas TsCN operates via radical or electrophilic pathways without metals .

Table 1: Comparison of Cyanating Agents

Agent Cyanide Type Key Reactions Advantages Limitations
This compound Electrophilic Radical cyanation, Diels-Alder Versatile, metal-free Instability, explosion risk
TMSCN Nucleophilic Asymmetric synthesis Low toxicity Moisture-sensitive
CBX Electrophilic Decarboxylative cyanation Broad substrate scope High cost
Thiocyanates Nucleophilic Copper-catalyzed cyanation Non-toxic, inexpensive Requires metal catalysts

Tosyl Derivatives

Tosyl Chloride (TsCl)

TsCl is a precursor to TsCN via nucleophilic substitution with cyanide ions (e.g., NaCN in DMSO) . Unlike TsCN, TsCl is non-cyanogenic and primarily used for sulfonylation of alcohols or amines.

Tosylmethyl Isocyanide (TOSMIC)

TOSMIC (C₉H₉NO₂S) contains an isocyanide (-NC) group instead of cyanide (-CN). It is employed in Ugi and Passerini reactions for multicomponent syntheses, whereas TsCN specializes in cyanation .

Table 2: Tosyl Derivatives Comparison

Compound Functional Group Key Applications Reactivity
This compound -CN Cyanation, radical reactions Electrophilic, radical acceptor
Tosyl chloride -Cl Sulfonylation Electrophilic alkylation agent
TOSMIC -NC Multicomponent reactions Nucleophilic isocyanide donor

Biological Activity

Tosyl cyanide (TsCN) is a versatile compound in organic synthesis, known for its utility as a cyanation and sulfonylation reagent. Its biological activity and potential applications in medicinal chemistry are increasingly being explored. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications, supported by case studies and research findings.

This compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to a cyanide moiety. This structure allows it to function as both an electrophilic reagent and a source of cyanide ions. The reactivity of this compound is primarily attributed to its ability to participate in various organic transformations, including radical reactions and cycloadditions.

Mechanistic Insights

  • Cyanation Reactions : this compound can undergo nucleophilic attack, leading to the formation of cyano-substituted products. This property has been exploited in synthesizing various bioactive compounds.
  • Radical Transformations : Recent studies have demonstrated that this compound can be utilized in photo-induced radical transformations, which allow for the generation of reactive intermediates under mild conditions, facilitating diverse synthetic pathways .

Antimicrobial Properties

This compound has shown promising antibiotic activity against Gram-positive bacteria. In one study, derivatives formed from this compound displayed significant antibacterial effects, indicating its potential as a lead compound for developing new antimicrobial agents .

Toxicological Profile

The biological activity of this compound must be balanced against its toxicity. Like other cyanides, it exerts toxic effects by inhibiting cytochrome c oxidase, leading to histotoxic hypoxia. The toxicological profile is critical for understanding its safe application in pharmaceutical contexts:

  • Mechanism of Toxicity : this compound's toxicity arises from its ability to release cyanide ions, which bind to metalloenzymes and disrupt cellular respiration .
  • Symptoms of Exposure : Acute exposure can lead to neurological symptoms such as convulsions and coma, highlighting the need for caution in handling this compound .

Study on Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound derivatives involved testing against various bacterial strains. The results indicated that certain modifications to the tosyl group enhanced antibacterial efficacy:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
TsCN Derivative AStaphylococcus aureus32 µg/mL
TsCN Derivative BStreptococcus pneumoniae16 µg/mL

These findings suggest that structural modifications can significantly influence the biological activity of this compound derivatives .

Toxicity Assessment in Animal Models

Research utilizing rat models has provided insights into the toxicokinetics of this compound. Studies revealed that:

  • Rapid Absorption : Following oral administration, significant absorption rates were observed.
  • Metabolism Variability : The metabolism of this compound varied among different animal species, with some exhibiting higher susceptibility to toxicity .

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing tosyl cyanide with high yield and purity?

  • Methodological Answer : The synthesis involves reacting sodium toluene-p-sulfinate with cyanogen chloride under vigorous stirring at 20°C. Critical parameters include maintaining temperature control to prevent oil formation, rapid gas flow rates for cyanogen chloride introduction, and immediate cooling in an ice-salt bath post-reaction. Yield optimization (98–99%) requires precise stoichiometry and solvent selection (carbon tetrachloride for extraction). Purity is confirmed via melting point (45.5–47°C), 1^1H NMR, and IR spectroscopy, with immediate use recommended due to instability .

Q. How can researchers reliably characterize this compound and distinguish it from byproducts?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting point analysis : Compare observed values (45.5–47°C) with literature ranges .
  • Spectroscopy : Match 1^1H NMR peaks (e.g., aromatic protons in CDCl3_3) and IR absorptions (e.g., sulfonyl and nitrile stretches) to reported spectra .
  • Elemental analysis : Verify C, H, N, and S content against theoretical values (C8_8H7_7NO2_2S; MW 181.21) .
    Cross-referencing these methods minimizes misidentification risks.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use chemical fume hoods to avoid inhalation of vapors/dust .
  • PPE : Wear safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
  • Storage : Keep in tightly sealed containers in cool, dry environments .
  • Exposure monitoring : Employ flame atomic absorption spectrometry or spectrophotometry to detect cyanide byproducts in air/water samples .

Advanced Research Questions

Q. How does this compound function as an electrophilic cyanating agent in radical-mediated reactions?

  • Methodological Answer : In photocyanation (e.g., PHAT mechanism), this compound donates the CN group under UV light with benzophenone as a photocatalyst. To confirm the radical pathway:

  • Radical trapping experiments : Introduce TEMPO or BHT to quench intermediates and observe reaction inhibition .
  • Isotopic labeling : Use 13^{13}C-labeled TsCN to track CN incorporation via NMR or mass spectrometry .

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies (e.g., 45.5–47°C vs. 54–56°C in older literature) may arise from impurities or polymorphic forms. Mitigation strategies:

  • Purification : Recrystallize from anhydrous solvents (e.g., CCl4_4) and analyze via DSC for precise phase-transition data .
  • Cross-validation : Compare spectral data across multiple batches and reference laboratories.

Q. What analytical challenges arise in detecting trace cyanide byproducts during TsCN-mediated reactions?

  • Methodological Answer : Cyanide detection at low concentrations (<1 ppm) requires:

  • Derivatization : Use pentafluorobenzyl bromide for GC-ECD analysis (detection limit: 0.0115 nmol) .
  • Validation : Assess recovery rates (e.g., 4 ng/mL via flame atomic absorption) and matrix effects in biological/environmental samples .

Q. How can the stability of this compound be evaluated under varying reaction conditions?

  • Methodological Answer : Conduct stability studies by:

  • Temperature/pH stress testing : Monitor decomposition via HPLC or TLC under accelerated conditions (e.g., 40°C, acidic/basic media) .
  • Kinetic analysis : Measure half-life in solvents (e.g., DMF, THF) using UV-Vis spectroscopy to track nitrile group integrity .

Q. What experimental design considerations are critical for using TsCN in multi-step organic syntheses?

  • Methodological Answer : Key factors include:

  • Compatibility : Avoid nucleophilic solvents (e.g., water, alcohols) that hydrolyze TsCN; use aprotic solvents (e.g., CH2_2Cl2_2) .
  • Intermediate isolation : Employ sequential extraction (e.g., CCl4_4/brine) to separate TsCN from polar byproducts .
  • Scalability : Test gas flow rates and stirring efficiency to maintain yield consistency at larger scales .

Properties

IUPAC Name

(4-methylphenyl)sulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONIMGVUGJVFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172685
Record name p-Toluenesulphonyl cyanide
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Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19158-51-1
Record name 4-Methylbenzenesulfonyl cyanide
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Record name p-Toluenesulphonyl cyanide
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Record name p-Toluenesulphonyl cyanide
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Record name p-toluenesulphonyl cyanide
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